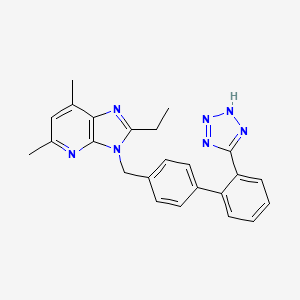

2-Ethyl-5,7-dimethyl-3-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazo(4,5-b)pyridine

Übersicht

Beschreibung

L-158809 ist eine synthetische organische Verbindung, die als Antagonist des Angiotensin-II-Rezeptors vom Typ 1 wirkt. Diese Verbindung wird in erster Linie in der wissenschaftlichen Forschung eingesetzt, um die physiologischen und pharmakologischen Wirkungen von Angiotensin II zu untersuchen, einem Peptidhormon, das eine entscheidende Rolle bei der Regulierung des Blutdrucks und des Flüssigkeitshaushalts spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-158809 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur des Imidazo[5,4-b]pyridins. Zu den wichtigsten Schritten gehören:

Bildung des Imidazo[5,4-b]pyridin-Kerns: Dies wird durch eine Cyclisierungsreaktion erreicht, die geeignete Vorläufer unter kontrollierten Bedingungen umfasst.

Einführung der Tetrazol-Gruppe: Die Tetrazol-Gruppe wird durch eine nukleophile Substitutionsreaktion unter Verwendung von Natriumazid und einem geeigneten halogenierten Vorläufer eingeführt.

Endmontage: Der letzte Schritt umfasst die Kupplung des Imidazo[5,4-b]pyridin-Kerns mit der Tetrazol-substituierten Biphenyl-Einheit unter palladiumkatalysierten Kreuzkupplungsbedingungen

Industrielle Produktionsverfahren

Die industrielle Produktion von L-158809 folgt ähnlichen Synthesewegen, wird jedoch für die Großproduktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungstechniken und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-158809 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen können verwendet werden, um funktionelle Gruppen einzuführen oder zu ersetzen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Natriumazid für die nukleophile Substitution und halogenierte Vorläufer für die elektrophile Substitution

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise durch Oxidation oxidierte Derivate erhalten werden, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that 2-Ethyl-5,7-dimethyl-3-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazo(4,5-b)pyridine exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study conducted by researchers at the M.S. University of Baroda, this compound was tested against human cancer cell lines, demonstrating significant cytotoxic effects with an IC50 value of approximately 2.30 nM for specific cancer types .

Angiotensin II Receptor Inhibition

The compound has also been studied for its ability to inhibit angiotensin II receptors, which are critical in regulating blood pressure and fluid balance.

Binding Affinity Data:

| Target Receptor | IC50 Value (nM) | Assay Description |

|---|---|---|

| Angiotensin II Receptor Type 1 (Rabbit) | 2.30 | Inhibition in rabbit aorta binding assay |

| Angiotensin II Receptor Type 2 (Rat) | >30 | Inhibition in rat midbrain assay |

This inhibition suggests potential therapeutic applications in treating hypertension and related cardiovascular diseases .

Metabolic Studies

The compound has been identified in human blood, indicating its metabolic presence and potential implications for human health. It is not a naturally occurring metabolite but rather a result of exposure to this compound or its derivatives.

Metabolite Identification:

| Metabolite Name | Status |

|---|---|

| This compound | Detected but not quantified |

This finding highlights the importance of monitoring exposure levels in individuals who may come into contact with this compound .

Wirkmechanismus

L-158809 exerts its effects by selectively binding to and blocking the angiotensin II type 1 receptor. This prevents angiotensin II from exerting its physiological effects, such as vasoconstriction and aldosterone secretion. The blockade of these receptors leads to vasodilation, reduced blood pressure, and decreased fluid retention .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Losartan: Ein weiterer Antagonist des Angiotensin-II-Rezeptors vom Typ 1 mit ähnlichen Anwendungen bei der Behandlung von Bluthochdruck und Herzkrankheiten.

Valsartan: Ein weit verbreiteter Angiotensin-II-Rezeptorblocker mit einem ähnlichen Wirkmechanismus.

Candesartan: Bekannt für seine hohe Affinität und Selektivität für den Angiotensin-II-Rezeptor vom Typ 1

Einzigartigkeit von L-158809

L-158809 ist aufgrund seiner hohen Selektivität und Potenz als Antagonist des Angiotensin-II-Rezeptors vom Typ 1 einzigartig. Es hat sich gezeigt, dass es in verschiedenen experimentellen Modellen wirksam ist, was es zu einem wertvollen Werkzeug für die Untersuchung der physiologischen und pharmakologischen Wirkungen von Angiotensin II macht .

Biologische Aktivität

2-Ethyl-5,7-dimethyl-3-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazo(4,5-b)pyridine is a complex organic compound with significant biological activity. Its unique structure combines an imidazo-pyridine framework with a tetrazole moiety, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N7, with a molecular weight of 409.494 g/mol. The compound features multiple functional groups that enhance its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds within the imidazo-pyridine class exhibit anticancer properties. For instance, studies have shown that related structures can inhibit cancer cell proliferation via various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the tetrazole ring may enhance these effects by modulating biological pathways involved in tumor growth.

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Ethyl-5,7-dimethyl... | Induces apoptosis | 1.61 ± 1.92 | |

| Related Imidazo-Pyridine | Cell cycle arrest | 1.98 ± 1.22 |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. In vitro studies suggest that it possesses significant antibacterial properties, comparable to standard antibiotics.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. These effects are likely mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- In vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with 2-Ethyl-5,7-dimethyl... resulted in a significant reduction in cell viability and increased apoptotic markers.

- Animal Models : In vivo studies using murine models showed that administration of the compound led to reduced tumor growth and improved survival rates compared to control groups.

The biological activity of 2-Ethyl-5,7-dimethyl... is attributed to its ability to interact with specific biological targets:

- Receptor Binding : The compound has been identified as a ligand for the angiotensin II receptor, which plays a crucial role in regulating blood pressure and fluid balance .

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression, although specific targets remain under investigation.

Eigenschaften

CAS-Nummer |

133240-46-7 |

|---|---|

Molekularformel |

C24H23N7 |

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

2-ethyl-5,7-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C24H23N7/c1-4-21-26-22-15(2)13-16(3)25-24(22)31(21)14-17-9-11-18(12-10-17)19-7-5-6-8-20(19)23-27-29-30-28-23/h5-13H,4,14H2,1-3H3,(H,27,28,29,30) |

InChI-Schlüssel |

YFWXFHNZGKNDBC-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |

Kanonische SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L 158809; L-158809; L158809; L-158,809; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.